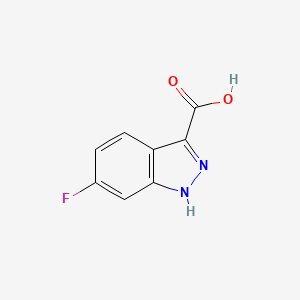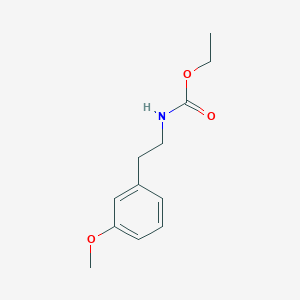
Morphine 6-sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morphine 6-sulfate is a synthetic compound that is not naturally occurring. It is typically found in individuals exposed to this compound or its derivatives . This compound belongs to the morphinan class, which is known for its complex structure and significant pharmacological properties.
Chemical Reactions Analysis
Morphine 6-sulfate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Morphine 6-sulfate has various scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of morphinan derivatives.
Biology: Investigated for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the context of pain management and addiction treatment.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of Morphine 6-sulfate involves its interaction with specific molecular targets, such as opioid receptors. These interactions can modulate the activity of these receptors, leading to various physiological effects. The exact pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Morphine 6-sulfate can be compared with other morphinan derivatives, such as:
Morphine: A naturally occurring compound with potent analgesic effects.
Codeine: A less potent derivative of morphine used for mild to moderate pain relief.
Naloxone: An opioid antagonist used to reverse the effects of opioid overdose.
The uniqueness of this compound lies in its specific chemical structure and the resulting pharmacological properties.
Properties
CAS No. |
23095-84-3 |
|---|---|
Molecular Formula |
C17H19NO6S |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] hydrogen sulfate |
InChI |
InChI=1S/C17H19NO6S/c1-18-7-6-17-10-3-5-13(24-25(20,21)22)16(17)23-15-12(19)4-2-9(14(15)17)8-11(10)18/h2-5,10-11,13,16,19H,6-8H2,1H3,(H,20,21,22)/t10-,11+,13-,16-,17-/m0/s1 |
InChI Key |
FSUXDJDFTDDUJZ-KBQPJGBKSA-N |
SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)OS(=O)(=O)O |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)OS(=O)(=O)O |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)OS(=O)(=O)O |
Key on ui other cas no. |
23095-84-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


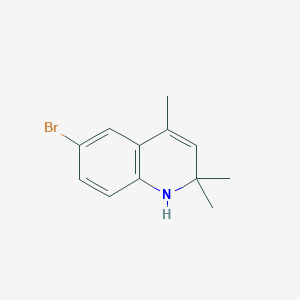
![2-[(S)-1-(tert-Butoxycarbonylamino)-2-methylpropyl]oxazole-4-carboxylic acid](/img/structure/B1366516.png)
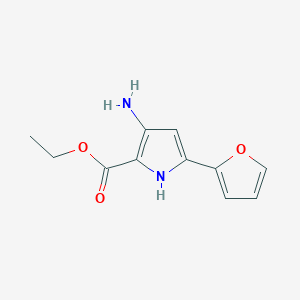

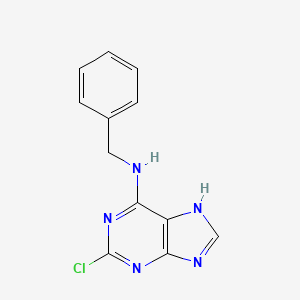
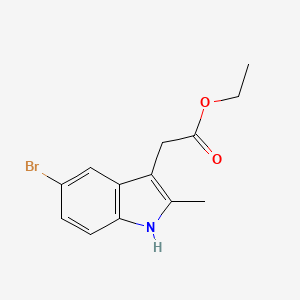
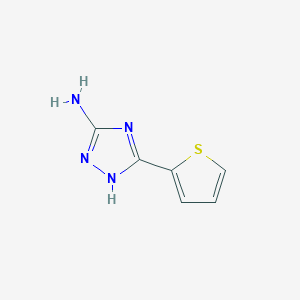
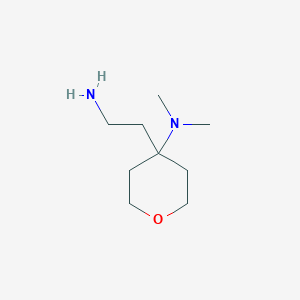


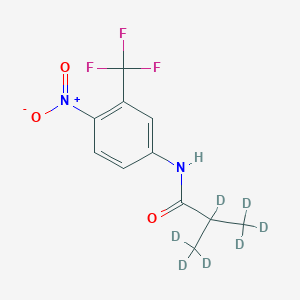
![[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]methyl 4-methylbenzenesulfonate](/img/structure/B1366548.png)
